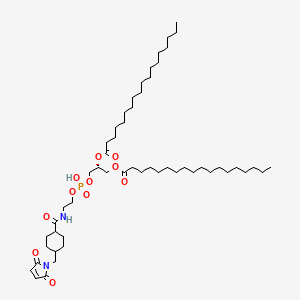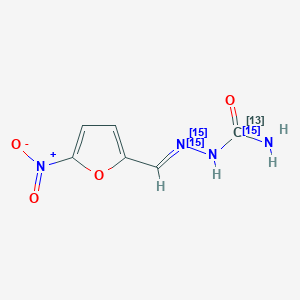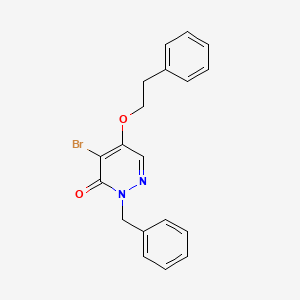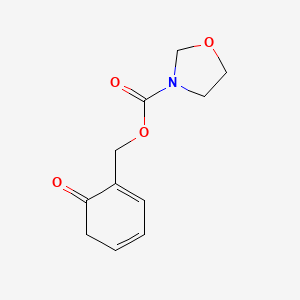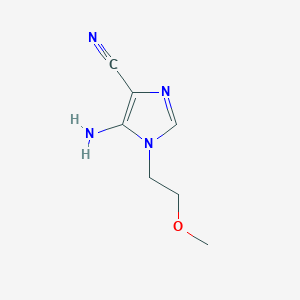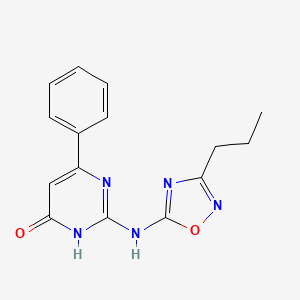
4-Quinazolinamine, 2,5-dichloro-N-(4-methoxyphenyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of two chlorine atoms, a methoxyphenyl group, and a methylquinazolinamine structure
Méthodes De Préparation
The synthesis of 2,5-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Chlorine Atoms: Chlorination reactions are employed to introduce the chlorine atoms at the 2 and 5 positions of the quinazoline ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction.
Methylation: The final step involves the methylation of the amine group to obtain the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2,5-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of different substituted quinazoline derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,5-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
2,5-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine can be compared with other similar compounds, such as:
2,5-Dichloro-N-(4-methoxyphenyl)benzamide: This compound shares a similar structure but lacks the quinazoline core.
2,5-Dichloro-N-(4-methoxyphenyl)-3-thiophenecarboxamide: This compound contains a thiophene ring instead of the quinazoline core.
2,5-Dichloro-N-(4-methoxyphenyl)-3-thiophenesulfonamide: This compound has a sulfonamide group instead of the amine group.
The uniqueness of 2,5-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine lies in its specific quinazoline structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
827031-22-1 |
|---|---|
Formule moléculaire |
C16H13Cl2N3O |
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
2,5-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C16H13Cl2N3O/c1-21(10-6-8-11(22-2)9-7-10)15-14-12(17)4-3-5-13(14)19-16(18)20-15/h3-9H,1-2H3 |
Clé InChI |
HXFFEQHSYUTPMD-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=C2C(=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Diiodo-4-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12923871.png)
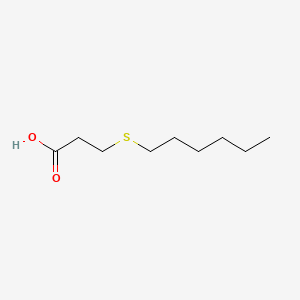
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B12923884.png)


